molecular formula C6H12ClF2NO B2664315 (3S)-3-amino-3-cyclopropyl-2,2-difluoropropan-1-ol;hydrochloride CAS No. 2287237-26-5

(3S)-3-amino-3-cyclopropyl-2,2-difluoropropan-1-ol;hydrochloride

Cat. No.: B2664315
CAS No.: 2287237-26-5
M. Wt: 187.61
InChI Key: MVSFJPVZJQSEQU-JEDNCBNOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-3-amino-3-cyclopropyl-2,2-difluoropropan-1-ol;hydrochloride is a useful research compound. Its molecular formula is C6H12ClF2NO and its molecular weight is 187.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic 1,3-Difunctionalization via Oxidative C-C Bond Activation

Research demonstrates a strategy for the 1,3-difunctionalization of cyclopropanes, including the synthesis of 1,3-diamines and 1,3-amino alcohols, through aryl iodine(I-III) catalysis. This approach emphasizes the creation of molecules with specific configurations and functionalities, similar to "(3S)-3-amino-3-cyclopropyl-2,2-difluoropropan-1-ol;hydrochloride," indicating its potential for generating complex molecular shapes and enhancing molecular interactions (Banik, Mennie, & Jacobsen, 2017).

Trifluoromethylation of Aryl Chlorides

The incorporation of trifluoromethyl groups into molecules is highlighted for its significance in pharmaceutical and agrochemical compound design. This research underlines the electron-withdrawing capacity of fluorinated groups, which could relate to the properties of "this compound" in modifying organic molecules for enhanced biological activity (Cho et al., 2010).

Optical and Dielectric Properties of Polyimide Thin Films

This study explores the impact of trifluoromethyl and ether groups on the optical properties of fluorinated polyimides. The research could provide a foundational understanding of how fluorinated compounds, similar to "this compound," affect material properties, potentially guiding applications in materials science (Jang et al., 2007).

Synthesis and Characterization of Organotin(IV) Complexes

The synthesis and investigation of organotin(IV) complexes for potential anticancer drug applications exemplify the versatility of compounds with specific functional groups. This research might suggest avenues for the use of "this compound" in the development of new therapeutic agents (Basu Baul et al., 2009).

Ring-Opening 1,3-Dichlorination of Donor-Acceptor Cyclopropanes

The study of ring-opening reactions of cyclopropanes leading to chlorinated products underlines the chemical reactivity of cyclopropyl-containing compounds. Such reactions are central to synthesizing molecules with desired functionalities and configurations, providing insight into the potential reactivity and applications of "this compound" (Garve, Barkawitz, Jones, & Werz, 2014).

Properties

IUPAC Name

(3S)-3-amino-3-cyclopropyl-2,2-difluoropropan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2NO.ClH/c7-6(8,3-10)5(9)4-1-2-4;/h4-5,10H,1-3,9H2;1H/t5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVSFJPVZJQSEQU-JEDNCBNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C(CO)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1[C@@H](C(CO)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.